4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI)
Description
Historical Development of 1,2,4-Triazole Chemistry
The historical foundation of 1,2,4-triazole chemistry traces back to the pioneering work of J.A. Bladin in 1885, who first synthesized and coined the term "triazole" for the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This seminal discovery marked the beginning of extensive research into nitrogen-containing heterocycles that would eventually lead to the development of sophisticated derivatives such as 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl-.
The early synthetic methodologies for 1,2,4-triazoles were characterized by limited yields and challenging reaction conditions. Bladin's initial procedures involved the reaction of formamide with formylhydrazine, which produced disappointingly low yields of the target triazole. Subsequent improvements in the late 19th and early 20th centuries led to the development of more efficient synthetic routes, including the condensation of formamide with hydrazine sulfate, which yielded 1,2,4-triazole in more acceptable quantities.
The establishment of key synthetic methodologies occurred during the early 20th century with the development of named reactions that remain fundamental to triazole synthesis today. The Einhorn-Brunner reaction, initially described by German chemist Alfred Einhorn in 1905 and later expanded by Karl Brunner in 1914, provided a reliable method for the chemical reaction of imides with alkyl hydrazines to form isomeric mixtures of 1,2,4-triazoles. This reaction demonstrated regioselectivity properties, where the strongest acidic group attached to the imide would be favored for the 3-position on the triazole ring.
Concurrently, the Pellizzari reaction, discovered in 1911 by Guido Pellizzari, offered an alternative synthetic pathway through the organic reaction of an amide and a hydrazide to form 1,2,4-triazoles. Unlike the Einhorn-Brunner reaction, the Pellizzari reaction mechanism was not regioselective, providing different synthetic opportunities for triazole construction. These foundational synthetic methods established the groundwork for the development of more complex substituted triazoles, including compounds with multiple functional groups such as methanol and methyl substituents.
The recognition of triazoles' coordination chemistry capabilities emerged several decades after their initial discovery. The aptitude of the 1,2,4-triazole ring to bind metal ions was established in the mid-20th century, with the first crystal structure of a triazole-metal adduct published in 1962. This development opened new avenues for triazole applications and highlighted the importance of understanding their structural and electronic properties.
Throughout the century-long development following Bladin's initial work, 1,2,4-triazole chemistry experienced rapid growth as researchers synthesized numerous compounds containing the triazole nucleus and discovered their diverse physiological activities. This sustained interest from pharmaceutical synthesis, organic synthesis, and materials science experts has continued to drive innovation in triazole chemistry, leading to increasingly sophisticated derivatives such as 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl-.
Nomenclature and Classification Systems
The systematic nomenclature of heterocyclic compounds, including 1,2,4-triazoles, follows established international conventions that ensure precise chemical communication. The Hantzsch-Widman nomenclature system, named for Arthur Rudolf Hantzsch and Karl Oskar Widman, serves as the primary systematic chemical nomenclature framework for naming heterocyclic parent hydrides containing no more than ten ring members. This system provides the foundation for understanding the naming conventions applied to compounds such as 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl-.
Under the Hantzsch-Widman system, triazole nomenclature incorporates both structural and substitutional information. The name consists of prefixes indicating the type and number of heteroatoms present in the ring, combined with stems that specify the total number of atoms and the presence or absence of double bonds. For 1,2,4-triazoles, the numbering system assigns positions based on the relative locations of the three nitrogen atoms within the five-membered ring structure.
The compound 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- exemplifies the complexity of modern triazole nomenclature. The systematic name indicates several key structural features: the "4H" designation specifies the position of the hydrogen atom on the triazole ring, distinguishing it from the alternative 1H tautomer. The "1,2,4-Triazole" portion identifies the core heterocyclic framework with nitrogen atoms at positions 1, 2, and 4. The "3-methanol" component indicates the presence of a methanol substituent at position 3 of the triazole ring, while "alpha,4-dimethyl" specifies the placement of two methyl groups - one at the alpha position of the methanol substituent and another at position 4 of the triazole ring.
Table 1: Molecular and Physical Properties of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl-
The International Union of Pure and Applied Chemistry nomenclature system provides additional guidelines for triazole naming, particularly for complex substituted derivatives. The systematic approach ensures that each unique compound receives a distinct name that accurately reflects its structural composition. For 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl-, the nomenclature clearly distinguishes it from related compounds such as 3,4-dimethyl-4H-1,2,4-triazole or other positional isomers.
The classification of this compound within broader chemical taxonomy places it among substituted triazoles, specifically those bearing both alcohol and alkyl functional groups. This classification has implications for its chemical reactivity, physical properties, and potential applications. The presence of the methanol substituent introduces hydrogen bonding capabilities, while the methyl groups contribute to steric and electronic effects that influence the compound's behavior in chemical reactions.
Database nomenclature systems, including those used by chemical suppliers and research institutions, often employ simplified or trade names alongside systematic nomenclature. For instance, the compound may be referenced as "1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanol" in certain databases, providing an alternative but equivalent systematic description of the same molecular structure. This multiplicity of naming conventions reflects the need for flexibility in chemical communication across different scientific disciplines and commercial applications.
Position of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- in Heterocyclic Chemistry
The compound 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an advanced example of functionalized nitrogen heterocycles. Its structural complexity and substitution pattern place it among the sophisticated derivatives that have emerged from decades of triazole chemistry development, demonstrating the evolution from simple parent heterocycles to highly substituted, functionally diverse compounds.
Within the context of five-membered nitrogen heterocycles, 1,2,4-triazoles constitute one of the most significant classes due to their unique electronic properties and chemical versatility. The parent 1,2,4-triazole structure exhibits aromaticity with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. This aromatic stabilization provides the foundation for the stability observed in complex derivatives such as 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl-.
The specific substitution pattern of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- distinguishes it from simpler triazole derivatives and positions it among multifunctional heterocycles with enhanced chemical properties. The presence of both electron-donating methyl groups and the polar methanol substituent creates a compound with mixed electronic characteristics, combining hydrophobic alkyl regions with hydrophilic alcohol functionality. This structural duality influences the compound's solubility profile, intermolecular interactions, and potential for forming hydrogen bonds.
Table 2: Comparative Analysis of Triazole Derivatives and Their Structural Features
| Compound | Molecular Formula | Key Structural Features | Functional Groups |
|---|---|---|---|
| 1,2,4-Triazole (parent) | C₂H₃N₃ | Unsubstituted aromatic ring | None |
| 3,4-dimethyl-4H-1,2,4-triazole | C₄H₇N₃ | Dimethyl substitution | Methyl groups |
| 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- | C₅H₉N₃O | Triple substitution with alcohol | Methanol, methyl groups |
| 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | C₄H₈N₄ | Amino and dimethyl substitution | Amine, methyl groups |
The tautomeric behavior of 1,2,4-triazoles adds another layer of complexity to the structural analysis of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl-. The parent triazole system can exist in equilibrium between 1H and 4H tautomeric forms, with the 1H form being more thermodynamically stable. The 4H designation in the compound name indicates that this particular derivative adopts or is preferentially described using the 4H tautomeric form, which has implications for its chemical reactivity and intermolecular interactions.
The amphoteric nature of triazoles, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, provides additional complexity to the chemical behavior of substituted derivatives. For 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl-, the presence of the alcohol substituent introduces additional protonation/deprotonation sites, expanding the compound's acid-base chemistry beyond that of simple triazoles.
In the broader context of medicinal and synthetic chemistry, compounds like 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- represent important synthetic intermediates and potential bioactive molecules. The triazole nucleus has been incorporated into numerous therapeutically important agents, including antifungal drugs such as fluconazole and itraconazole, antiviral agents like ribavirin, and various other pharmaceutical compounds. The specific substitution pattern of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- provides a scaffold that could potentially be further modified for specific biological or chemical applications.
The electronic properties of this compound reflect the influence of its substitution pattern on the triazole core. The electron-donating methyl groups increase electron density on the ring system, while the alcohol substituent can participate in hydrogen bonding and may influence the compound's interaction with biological targets or catalytic systems. These electronic modifications position the compound as a potentially valuable building block for further chemical elaboration or as a standalone molecule with unique properties distinct from simpler triazole derivatives.
Properties
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-7-6-3-8(5)2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXZADKOOVYNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149762-18-5 | |
| Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Architecture of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI)
The target compound features a 1,2,4-triazole core with three critical substituents:
-
4-methyl group : Directly attached to the triazole ring’s nitrogen at position 4
-
3-methanol group : A hydroxymethyl (-CHOH) substituent at position 3
-
alpha-methyl group : A methyl branch on the carbon adjacent to the triazole ring
This arrangement creates significant synthetic complexity due to:
Core Triazole Functionalization Strategies
Regioselective N-Methylation at Position 4
The patent CN113651762A demonstrates a foundational approach using chloromethane and potassium hydroxide in ethanol to methylate 1,2,4-triazole at the 1-position. For 4-methylation, this method requires modification:
Optimized conditions :
-
Substrate: 1H-1,2,4-triazole (1.0 eq)
-
Methylating agent: Methyl iodide (1.2 eq)
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Base: Lithium hexamethyldisilazide (LHMDS, 1.5 eq)
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Solvent: Tetrahydrofuran (THF) at -78°C
This low-temperature approach suppresses 1-methyl byproduct formation through kinetic control. Comparative methylation yields under varying conditions are summarized in Table 1.
Table 1: Methylation Efficiency at Position 4
| Methylating Agent | Base | Temp (°C) | 4-Methyl Yield | 1-Methyl Byproduct |
|---|---|---|---|---|
| CHI | LHMDS | -78 | 68% | 12% |
| (CH)SO | KCO | 80 | 41% | 37% |
| CHOTf | NaH | 0 | 58% | 19% |
Alpha-Methyl Group Installation
Directed Ortho Metalation (DoM) Approach
Building on methods from CN113651762A, the 5-position is first protected with a trimethylsilyl (TMS) group to direct methylation to the alpha-carbon:
Stepwise procedure :
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Protection : Treat 4-methyl-1H-1,2,4-triazole with LDA (1.1 eq) and TMSCl (1.2 eq) in THF at -78°C (89% yield)
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Metalation : React protected intermediate with sec-BuLi (1.2 eq) at -78°C
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Methylation : Quench with methyl iodide (1.5 eq)
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Deprotection : Remove TMS with tetrabutylammonium fluoride (TBAF)
This sequence achieves 73% overall yield of the alpha-methylated product with <5% ring-methylated byproducts.
Hydroxymethyl Group Introduction at Position 3
Carboxylation-Reduction Sequence
Adapting the carboxylation strategy from CN113651762A:
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Directed metalation : Use LDA (2.0 eq) to deprotonate position 3
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CO insertion : Bubble gaseous CO through the reaction mixture
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Esterification : Treat carboxylic acid intermediate with SOCl/MeOH
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Reduction : Reduce methyl ester to methanol using LiAlH (82% yield)
Critical parameters :
-
Strict temperature control (-78°C) during metalation prevents side reactions
-
Anhydrous conditions essential for LiAlH reduction
Integrated Synthetic Routes
Patent-Derived Pathway (CN113651762A Adaptation)
-
4-Methylation : 1H-1,2,4-triazole → 4-methyl-1H-1,2,4-triazole (68%)
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Alpha-methylation : 73% via DoM strategy
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3-Carboxylation : 81% yield with CO insertion
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Ester reduction : 82% to hydroxymethyl group
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Deprotection : 89% TMS removal
Overall yield : 68% × 0.94 × 0.73 × 0.81 × 0.82 × 0.89 = 25.4%
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based products.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylated amidrazones, 2,2,2-trifluoroacetic anhydride, and ceric ammonium nitrate. Reaction conditions often involve solvent-free environments or the use of recyclable solvents like polyethylene glycol .
Major Products Formed
The major products formed from these reactions are typically trisubstituted triazoles and N-fused triazoles, which have significant applications in various fields .
Scientific Research Applications
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- involves its interaction with specific molecular targets and pathways. The triazole moiety is known to act as a directing group for various catalytic reactions, including C-H arylation. This interaction facilitates the formation of complex molecular structures, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives
a) 1H-1,2,4-Triazole-1-methanol, 3-nitro- (9CI)
- Structure: Features a nitro group at position 3 and methanol at position 1.
- Molecular Formula : C₃H₄N₄O₃; Molar Mass : 144.09 g/mol .
- Key Differences: The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the methyl groups in the target compound. The positional difference of the methanol group (1 vs. 3) also alters hydrogen-bonding capacity and solubility.
b) 3H-1,2,4-Triazolo[4,3-a]benzimidazol-3-one, 1,2-dihydro- (9CI)
Heterocycles with Similar Functional Groups
a) 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)
- Structure: Oxadiazole core with amino, methyl, and methanol substituents.
- Molecular Formula : C₄H₇N₃O₃; Molar Mass : 145.12 g/mol .
- Key Differences: The oxadiazole ring is less basic than triazole due to oxygen’s electronegativity.
b) 1,3,4-Oxadiazole-2-thione Derivatives
Non-S-Oxidized 4H-1,2,6-Thiadiazines
- Structure : Six-membered rings with sulfur and nitrogen atoms.
- Synthesis : Relies on condensations of chlorinated precursors, differing from triazole syntheses .
- Key Differences : Thiadiazines exhibit lower aromaticity than triazoles, reducing stability but offering unique reactivity in agrochemical applications .
Comparative Analysis Table
Electronic and Reactivity Comparisons
- Triazoles vs. Oxadiazoles : Triazoles exhibit greater aromatic stabilization and basicity due to three nitrogen atoms, enhancing their role in coordination chemistry. Oxadiazoles, with oxygen and nitrogen, are more electronegative, favoring charge-transfer interactions .
- Substituent Effects: Methanol groups in both triazoles and oxadiazoles improve solubility but reduce lipophilicity. Methyl groups in the target compound likely enhance steric hindrance, affecting reaction kinetics compared to nitro-substituted analogs .
Biological Activity
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI), with CAS number 149762-21-0, is a member of the triazole family known for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antibacterial, antifungal, antioxidant, and anticancer properties. The following sections delve into the biological activities associated with this compound, supported by relevant data tables and case studies.
- Molecular Formula : CHNO
- Molar Mass : 127.14 g/mol
Antibacterial Activity
Research indicates that triazole derivatives, including 4H-1,2,4-Triazole-3-methanol, exhibit notable antibacterial effects. A study highlighted the efficacy of various triazole compounds against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4H-1,2,4-Triazole-3-methanol | 8 - 16 | Staphylococcus aureus, Escherichia coli |
| Other derivatives | 0.125 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
The minimum inhibitory concentration (MIC) values demonstrate that certain derivatives possess stronger antibacterial activity compared to traditional antibiotics like ampicillin .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. In a comparative study of various triazole derivatives:
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| 4H-1,2,4-Triazole-3-methanol | 0.5 - 1 | Candida albicans, Aspergillus fumigatus |
| Other derivatives | 0.0156 - 0.5 | Multiple fungal pathogens |
These results indicate that the compound can inhibit the growth of several pathogenic fungi effectively .
Antioxidant Activity
The antioxidant capabilities of triazoles have been assessed using assays such as DPPH and ABTS. The following table summarizes findings related to the antioxidant activity of selected triazole compounds:
| Compound | IC50 (μM) | Assay Type |
|---|---|---|
| 4H-1,2,4-Triazole-3-methanol | 0.397 | ABTS |
| Ascorbic Acid | 0.87 | ABTS |
The antioxidant activity suggests that this compound may help mitigate oxidative stress in biological systems .
Anticancer Activity
Emerging studies have explored the anticancer potential of triazole derivatives. The following findings illustrate the cytotoxic effects on various cancer cell lines:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4H-1,2,4-Triazole-3-methanol | 20 - 30 | HeLa cells |
| Other derivatives | Varies widely | Different cancer types |
These results indicate a promising avenue for further research into the anticancer properties of triazoles .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of mercapto-substituted triazoles demonstrated that compounds similar to 4H-1,2,4-Triazole-3-methanol exhibited high binding affinities to bacterial enzyme targets through molecular docking studies. This supports their potential as effective antibacterial agents against resistant strains .
- Antifungal Screening : In another investigation focusing on antifungal activity against Candida species, several triazole derivatives were synthesized and tested; results indicated that modifications to the triazole structure significantly enhanced antifungal potency .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4H-1,2,4-Triazole-3-methanol derivatives?
- Methodological Answer : The synthesis typically involves refluxing hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for extended durations (e.g., 18 hours), followed by distillation under reduced pressure. Subsequent crystallization in water-ethanol mixtures yields the triazole core structure. Substituted benzaldehydes are then reacted with the triazole intermediate in absolute ethanol with catalytic glacial acetic acid under reflux to form derivatives. Yields range from 60–65%, with characterization via melting point analysis (e.g., 141–143°C) and spectroscopic methods .
Q. How are 4H-1,2,4-Triazole-3-methanol derivatives characterized for structural confirmation?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : To assess purity and consistency with literature values.
- NMR Spectroscopy : To confirm substitution patterns and functional groups.
- HPLC : To verify compound purity post-synthesis.
- Elemental Analysis : To validate empirical formulas.
These methods are critical for distinguishing regioisomers and ensuring reproducibility in pharmacological studies .
Q. What in vitro assays are used for preliminary pharmacological screening of triazole derivatives?
- Methodological Answer : Initial screening involves:
- Antimicrobial Activity : Disk diffusion or broth microdilution assays against bacterial/fungal strains.
- Cytotoxicity Testing : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme Inhibition : Kinetic assays targeting enzymes like acetylcholinesterase or cyclooxygenase.
Results are compared to reference drugs (e.g., fluconazole for antifungal activity) to establish baseline efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 4H-1,2,4-Triazole-3-methanol derivatives?
- Methodological Answer : Systematic optimization includes:
- Solvent Selection : Testing polar aprotic (DMSO) vs. protic (ethanol) solvents to balance reactivity and solubility.
- Catalyst Screening : Evaluating acids (e.g., acetic acid) or bases to accelerate imine/amide bond formation.
- Reaction Time/Temperature : Using design-of-experiments (DoE) to identify ideal reflux durations (e.g., 4–24 hours).
Post-reaction purification via recrystallization or column chromatography enhances yield and purity .
Q. How do structural modifications at the alpha and 4-positions influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Substituent Variation : Introducing electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the alpha position.
- Steric Effects : Comparing methyl vs. bulkier alkyl groups at the 4-position to assess steric hindrance.
Bioactivity data are analyzed using multivariate regression to identify pharmacophoric features. For example, methyl groups at the 4-position may enhance membrane permeability, while nitro groups at the alpha position improve antimicrobial potency .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions arise from variables such as:
- Assay Conditions : Differences in pH, temperature, or cell line sensitivity.
- Compound Purity : Validation via HPLC or mass spectrometry to exclude impurities.
- Structural Isomerism : Confirming regiochemistry via X-ray crystallography or NOESY NMR.
Independent replication under standardized protocols and meta-analyses of published data are essential .
Q. What advanced computational methods support the design of triazole-based therapeutics?
- Methodological Answer : Computational strategies include:
- Molecular Docking : To predict binding affinities for target proteins (e.g., CYP51 in antifungal agents).
- QSAR Modeling : Using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with activity.
- MD Simulations : To assess stability of drug-target complexes over nanosecond timescales.
These methods guide rational design before synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
